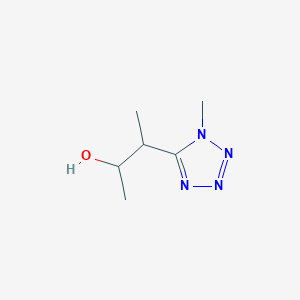
3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol is an organic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate butanol derivative under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the tetrazole ring.
Scientific Research Applications
3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of these functional groups in biological systems. This property enables the compound to interact with enzymes and receptors, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine: This compound has a similar tetrazole ring but differs in the functional groups attached to the butane chain.
4-(1H-tetrazol-5-yl)benzoic acid: Another tetrazole-containing compound with different structural features.
Uniqueness
3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol is unique due to its specific combination of the tetrazole ring and the butanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C6H12N4O/c1-4(5(2)11)6-7-8-9-10(6)3/h4-5,11H,1-3H3 |
InChI Key |
WCPNRTMETQJPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=NN1C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


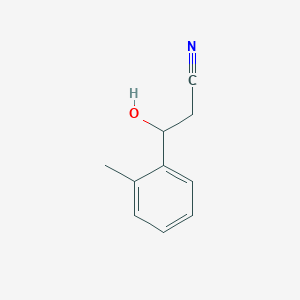


![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)

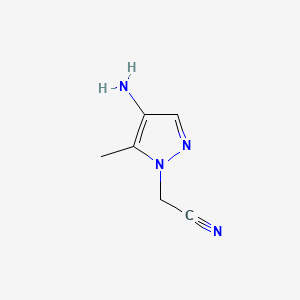
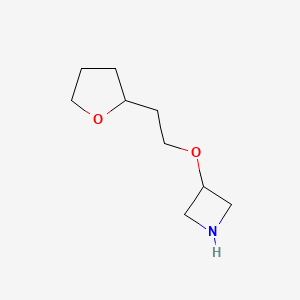
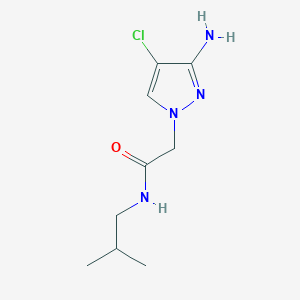
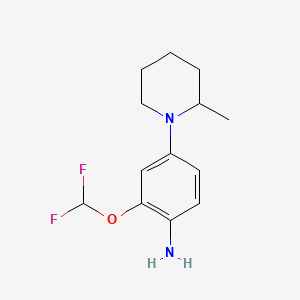
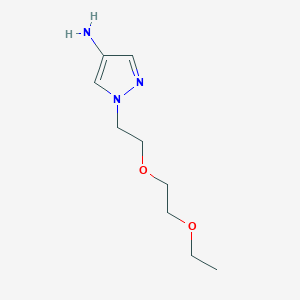
aminehydrochloride](/img/structure/B15326423.png)
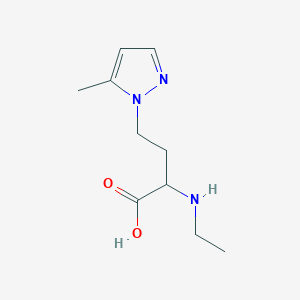
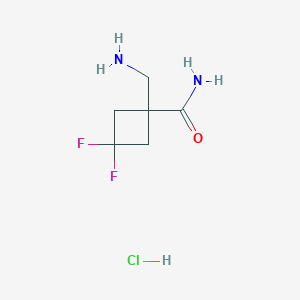
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
